1-Benzoyl-4-(difluoromethyl)piperidine is a chemical compound that belongs to the piperidine class, characterized by a piperidine ring substituted with a benzoyl group and a difluoromethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical methods, which often involve the modification of existing piperidine derivatives. The benzoyl group provides a site for further functionalization, while the difluoromethyl group enhances the compound's lipophilicity and biological activity.
1-Benzoyl-4-(difluoromethyl)piperidine is classified as an organic compound with specific relevance in medicinal chemistry. It is part of a broader category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 1-benzoyl-4-(difluoromethyl)piperidine typically involves multiple steps, including the acylation of piperidine derivatives and the introduction of difluoromethyl groups.
1-Benzoyl-4-(difluoromethyl)piperidine features a piperidine ring with a benzoyl substituent at one nitrogen atom and a difluoromethyl group at the fourth position. The molecular formula for this compound is C_{12}H_{12}F_2N O, and its molecular weight is approximately 239.23 g/mol.
The compound's structure can be represented as follows:
Spectroscopic data obtained from NMR and mass spectrometry confirm the presence of both the benzoyl and difluoromethyl groups attached to the piperidine ring .
1-Benzoyl-4-(difluoromethyl)piperidine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as catalysts (e.g., palladium) and solvents (e.g., dimethylformamide) to promote reactivity while minimizing side reactions.
The mechanism of action for 1-benzoyl-4-(difluoromethyl)piperidine relates primarily to its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant biological activity, including analgesic and anti-inflammatory effects, suggesting potential therapeutic applications .
1-Benzoyl-4-(difluoromethyl)piperidine typically exhibits:
Chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability .
1-Benzoyl-4-(difluoromethyl)piperidine has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activity further, highlighting its importance in drug discovery initiatives .
1-Benzoyl-4-(difluoromethyl)piperidine is a fluorinated heterocyclic compound characterized by a piperidine core substituted at the 1-position with a benzoyl group and at the 4-position with a difluoromethyl (–CHF₂) moiety. The carbonyl group bridges the piperidine nitrogen and the phenyl ring, creating a planar, conjugated system that influences electronic distribution across the molecule. The difluoromethyl group introduces significant dipole moments and steric bulk while enhancing metabolic stability through fluorine’s electronegativity [2].
Table 1: Structural Identifiers of 1-Benzoyl-4-(difluoromethyl)piperidine
Property | Value |
---|---|
Systematic IUPAC Name | 4-(Difluoromethoxy)phenylmethanone |
Molecular Formula | C₁₃H₁₅F₂NO₂ |
Average Mass | 255.264 g/mol |
Monoisotopic Mass | 255.107085 g/mol |
ChemSpider ID | 258302 |
Synonym (Example) | 1-[4-(Difluoromethoxy)benzoyl]piperidine |
The IUPAC name follows functional group precedence rules: "methanone" designates the carbonyl group, with "[4-(difluoromethoxy)phenyl]" and "piperidin-1-yl" as attached substituents. The numbering prioritizes the piperidine nitrogen (position 1) and the difluoromethyl attachment point (position 4) [1]. Alternative naming conventions include "(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone", emphasizing the benzoyl modification [1].
Piperidine derivatives have been fundamental scaffolds in drug discovery since the mid-20th century, with benzoylpiperidine emerging as a privileged structure in the 1990s due to its conformational rigidity and hydrogen-bonding capability. Early synthetic routes relied on N-acylation of piperidine, but inefficient stoichiometry and side reactions limited yields. The development of Friedel-Crafts acylation (using AlCl₃ to activate acid chlorides toward aromatic systems) and Weinreb ketone synthesis (employing N-methoxy-N-methylcarboxamides with organometallic reagents) revolutionized access to benzoylpiperidines [2].
Table 2: Evolution of Benzoylpiperidine Synthesis
Synthetic Strategy | Key Reagents/Conditions | Advantages |
---|---|---|
Classical N-Acylation | Piperidine + benzoyl chloride, base catalyst | Simplicity; commercial reagent availability |
Friedel-Crafts Acylation | Isonipecotic acid derivative + SOCl₂, then ArH/AlCl₃ | Direct aryl ketone formation; regioselectivity |
Weinreb-Nahm Ketone Synthesis | 1-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine + ArMgBr | Chemoselectivity; tolerance of diverse R groups |
Benzoylpiperidine gained prominence as a bioisostere for piperazine, addressing metabolic instability and synthetic challenges associated with piperazine N-oxidation. The carbonyl group compensates for the "lost" nitrogen of piperazine by forming hydrogen bonds with biological targets—a strategy validated in serotonin (5-HT₂A) antagonists like ketanserin [2]. This bioisosteric replacement drove systematic exploration of C4-substituted variants, culminating in fluorinated analogues like 1-benzoyl-4-(difluoromethyl)piperidine to optimize steric and electronic properties.
Fluorination at the piperidine C4 position profoundly modulates bioactivity, leveraging fluorine’s unique physicochemical properties: high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability. The difluoromethyl (–CHF₂) group in 1-benzoyl-4-(difluoromethyl)piperidine enhances metabolic stability by resisting cytochrome P450-mediated oxidation more effectively than non-fluorinated alkyl chains. Additionally, fluorine’s lipophilicity (Hansch π parameter = 0.14) improves blood-brain barrier permeability, making such compounds attractive for central nervous system targets [2] [4].
Table 3: Impact of Fluorination on Piperidine Derivatives
Property | Non-Fluorinated Piperidine | Difluoromethyl Piperidine | Biological Advantage |
---|---|---|---|
Metabolic Stability | Moderate (t₁/₂ ~ 30 min) | High (t₁/₂ > 120 min) | Reduced hepatic clearance |
Lipophilicity (Log P) | ~1.9 (e.g., –CH₃ analogue) | ~2.3 | Enhanced membrane permeability |
Hydrogen Bond Capacity | None (e.g., –CH₃) | Weak H-bond donor (C–H⋯O/N) | Improved target binding affinity |
Stereoelectronic Effects | Minimal | Conformational bias | Preorganization for receptor binding |
The –CHF₂ group acts as a versatile pharmacophore, participating in weak hydrogen bonds with protein residues (e.g., backbone carbonyls of Asp/Glu) and inducing favorable conformational restrictions. Computational studies show the electronegative fluorines withdraw electron density from the proximal piperidine ring, subtly altering pKₐ and nucleophilicity. This electronic perturbation enhances interactions with cation-π binding pockets in G-protein-coupled receptors—particularly relevant for antipsychotics targeting dopaminergic and serotonergic pathways [2]. Recent drug discovery campaigns prioritize such fluorinated piperidines as kinase inhibitors (e.g., JAK1), anti-infectives, and neuroprotectives, capitalizing on improved target engagement and pharmacokinetic profiles over non-fluorinated counterparts [4].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: